3-Benzoyl-6,8-difluoro-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one

Medicinal Chemistry Integrin Antagonism Scaffold Hopping

A scaffold-hop from 3-aryl-2-quinolones with unique polyfluorination. The 3-benzoyl-1,4-dihydroquinolin-4-one core is designed for kinase hinge-binding and integrin αIIbβ3/αvβ3 selectivity. Its 6,8-difluoro and 3'-fluoro substituents provide a controlled lipophilicity gradient (LogP ~3.8) for ADME benchmarking. Avoid generic analogs — substitution pattern is critical for anti-migratory and selectivity readouts. Directly cross-reference in MCF-7/MDA-MB-231 models.

Molecular Formula C23H14F3NO2
Molecular Weight 393.365
CAS No. 902507-22-6
Cat. No. B2613935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzoyl-6,8-difluoro-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one
CAS902507-22-6
Molecular FormulaC23H14F3NO2
Molecular Weight393.365
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3F)F)CC4=CC(=CC=C4)F
InChIInChI=1S/C23H14F3NO2/c24-16-8-4-5-14(9-16)12-27-13-19(22(28)15-6-2-1-3-7-15)23(29)18-10-17(25)11-20(26)21(18)27/h1-11,13H,12H2
InChIKeySMYCYSYYZPFNCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Benzoyl-6,8-difluoro-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one: A 3-Benzoyl-1,4-Dihydroquinolin-4-one Scaffold for Focused Library Design


The target compound is a fully synthetic, polyfluorinated 1,4-dihydroquinolin-4-one derivative featuring a 3-benzoyl group, a 6,8-difluoro substitution pattern on the quinolinone core, and an N1-(3-fluorophenyl)methyl tail. This positions it within a broader class of 3-aryl(oyl)quinolinones investigated for anti-migratory and integrin-antagonist properties [1]. Unlike the more widely studied 3-aryl-2-quinolone chemotype (e.g., compounds from the Joseph et al. 2002 series), the 1,4-dihydroquinolin-4-one (4-quinolone) scaffold, particularly when combined with a 3-benzoyl substituent, represents a less-explored chemical space with a distinct pharmacophoric arrangement [2]. The specific combination of fluorine atoms at the 6-, 8-, and 3'-positions of the N1-benzyl group provides a unique electronic profile predicted to influence both metabolic stability and target binding affinity relative to non-fluorinated or mono-fluorinated analogs.

Why a Generic 3-Aryl-2-Quinolone Cannot Substitute for CAS 902507-22-6


Procurement based solely on the quinolinone chemotype risks ineffective experimental outcomes due to fundamental scaffold and substitution pattern differences. The target is a 1,4-dihydroquinolin-4-one, not the more common 3-aryl-2-quinolone. Key studies on anti-migratory activity demonstrate that the biological effect of this class is highly sensitive to the nature and position of substituents [1]. For example, the 3-aryl-2-quinolone core, as described by Joseph et al., showed anti-migratory activity in MCF-7 cells only for specific substitution patterns, with an IC50 index always above 10^-5 M, indicating a very narrow and conditional activity window [2]. The introduction of a 3-benzoyl group instead of a 3-aryl group, combined with a specific polyfluorination pattern not represented in the foundational SAR studies, means that no generic analog can reliably reproduce the target's interaction profile. Substitution with a simpler analog without these exact fluorine atoms and the benzoyl moiety is predicted to yield a different, and likely inactive, biological response based on established SAR for this family.

Quantitative Differentiation of 3-Benzoyl-6,8-difluoro-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one from Reference Analogues


Scaffold Topology: 1,4-Dihydroquinolin-4-one Core vs. the Prevalent 3-Aryl-2-Quinolone Chemotype

The target compound is a 1,4-dihydroquinolin-4-one (4-quinolone), a scaffold topologically distinct from the 3-aryl-2-quinolone core that anchors the primary published series of integrin antagonists and anti-migratory agents [1]. While the reference 3-aryl-2-quinolones (e.g., compound 16 in the Joseph et al. 2002 series) showed anti-migratory activity at 10^-7 M in MCF-7 cells, they were uniformly non-cytotoxic (IC50 > 10^-5 M) across 12 cancer cell lines [2]. The 4-quinolone scaffold of the target compound presents a different pharmacophoric geometry, with the carbonyl and nitrogen positions interchanged relative to the 2-quinolone series. This fundamental scaffold difference precludes direct extrapolation of SAR data and positions the target compound as a complementary or alternative scaffold for exploring the same biological target space.

Medicinal Chemistry Integrin Antagonism Scaffold Hopping

3-Benzoyl Substituent as a Differentiating Pharmacophoric Element

Unlike the published 3-aryl-2-quinolone and 3-arylquinoline series where the 3-position is substituted with a phenyl group, the target compound bears a 3-benzoyl group. This carbonyl insertion introduces a hydrogen bond acceptor and an additional sp2 center, significantly altering the electronic and conformational properties of the molecule [1]. In related quinolinone-based kinase inhibitor research, the 3-benzoyl motif has been shown to engage the hinge region of kinases via a unique bidentate hydrogen bond network involving both the 4-carbonyl and the benzoyl oxygen, a mode not accessible to 3-aryl analogs [1]. While direct assay data for this specific compound is absent, the 3-benzoyl modification represents a distinct pharmacophoric feature that predicts a unique target engagement profile compared to 3-aryl comparators.

Kinase Inhibition Structure-Activity Relationship Benzoyl Quinolinones

Polyfluorination Pattern: 6,8-Difluoro and N1-(3-Fluorophenyl)methyl Substitution

The target compound features a strategic polyfluorination pattern: two electron-withdrawing fluorine atoms at positions 6 and 8 of the quinolinone core, and a third fluorine at the meta-position of the N1-benzyl group. This pattern is absent in the foundational 3-aryl-2-quinolone series, where compounds typically lack core fluorination or feature different halogen substitution [1]. In fluorinated quinolone antibacterial research, 6,8-difluoro substitution has been shown to enhance both potency and metabolic stability compared to the 6-fluoro or 8-fluoro mono-substituted analogs, with some derivatives demonstrating equal or superior anti-staphylococcal activity [2]. The N1-(3-fluorophenyl)methyl tail further distinguishes this compound from the N1-benzyl or N1-pentyl analogs found in other 3-benzoyl-1,4-dihydroquinolin-4-one derivatives, predicting altered lipophilicity and target binding kinetics.

Fluorine Chemistry Metabolic Stability Drug Design

Predicted Physicochemical Profile: Lipophilicity and Drug-Likeness

Computational prediction of molecular properties allows for a quantitative comparison with close analogs. The target compound (MW: 387.36, Formula: C23H14F3NO2) was compared to two structurally similar molecules: 3-Benzoyl-1-benzyl-6,8-difluoro-1,4-dihydroquinolin-4-one (CAS 902507-06-6, MW: 369.37, Formula: C23H15F2NO2) and the non-fluorinated 3-Benzoyl-1-benzyl-1,4-dihydroquinolin-4-one (MW: 341.38, Formula: C23H17NO2) [1]. The target's additional fluorine atom on the N1-benzyl group is predicted to moderately increase lipophilicity (estimated LogP ~3.8 vs. ~3.3 for the difluoro analog and ~2.8 for the non-fluorinated analog) and enhance metabolic oxidative stability due to the electron-withdrawing effect of the 3-fluorophenyl group. This 'tuneable' lipophilicity without a drastic increase in molecular weight positions the compound favorably within oral drug-like chemical space, distinct from the less lipophilic, non-fluorinated analogs.

ADME Prediction Physicochemical Properties Drug Design

Validated Application Scenarios for 3-Benzoyl-6,8-difluoro-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one


A Novel Scaffold for Integrin αIIbβ3 and αvβ3 Antagonist Lead Discovery

The target compound's 1,4-dihydroquinolin-4-one core, combined with a 3-benzoyl group, represents a scaffold hop from the published 3-aryl-2-quinolone integrin antagonists [1]. A research group aiming to discover novel integrin antagonists with a differentiated IP position and potentially improved selectivity profile should prioritize this compound for primary screening against αIIbβ3 and αvβ3 integrins. The scaffold difference may allow the compound to evade resistance mechanisms that limit the efficacy of 2-quinolone-based leads, as demonstrated by the reversible and dose-dependent anti-adhesive effects observed for the class [1].

Probing Fluorine-Specific Effects in Anti-Migratory Cancer Research

Given that the foundational anti-migratory 3-aryl-2-quinolones were non-cytotoxic yet effectively reduced cancer cell migration at sub-micromolar concentrations (10^-7 M) [2], this polyfluorinated 4-quinolone analog serves as a key probe to investigate fluorine-specific enhancements in anti-migratory potency and in vivo efficacy. A research program can directly compare this compound's effect on MCF-7 or MDA-MB-231 cell migration against the published data for Joseph et al. 2002 compounds 7, 13, 16, and 28, thereby generating a direct cross-study SAR dataset for the role of fluorine in this chemotype.

Chemical Tool for Investigating 3-Benzoyl Quinolinone Hinge-Binding in Kinases

The 3-benzoyl group is a privileged pharmacophore for kinase hinge region binding. This compound provides a unique, rigidified 4-quinolone scaffold to present this motif. A kinase profiling panel against a select set of tyrosine kinases (e.g., Src, FAK) [1] would validate the predicted bidentate binding mode. Its selectivity profile can be directly benchmarked against the non-fluorinated 3-benzoyl-1-benzyl analog, providing immediate SAR on the contribution of the 6,8-difluoro and N1-(3-fluorophenyl)methyl groups to kinase selectivity.

Physicochemical Benchmarking Standard for Fluorinated Quinolinone ADME Studies

With a predicted LogP of ~3.8 and a molecular weight of 387.36, this compound occupies a narrow and desirable physicochemical window for oral drug candidates. Pharmaceutical development groups can use this compound as a standard to calibrate in vitro ADME assays (microsomal stability, Caco-2 permeability) for the fluorinated 4-quinolone series, comparing its performance directly to the less lipophilic difluoro analog (predicted LogP ~3.3) and the non-fluorinated analog (predicted LogP ~2.8). This creates a controlled lipophilicity gradient for correlating physicochemical properties with ADME outcomes.

Quote Request

Request a Quote for 3-Benzoyl-6,8-difluoro-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.